3-Hydroxy-4-(hydroxymethyl)benzoic acid
Overview
Description
3-Hydroxy-4-(hydroxymethyl)benzoic acid: is an organic compound with the molecular formula C8H8O4 It is a derivative of benzoic acid, characterized by the presence of both a hydroxyl group and a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 4-(hydroxymethyl)benzoic acid. This reaction typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Another method involves the reduction of 3-Hydroxy-4-formylbenzoic acid using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the formyl group into a hydroxymethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and catalytic processes can enhance the efficiency and yield of the desired product. Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are commonly employed to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: 3-Hydroxy-4-carboxybenzoic acid.
Reduction: 3-Hydroxy-4-methylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-4-(hydroxymethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
3-Hydroxy-4-(hydroxymethyl)benzoic acid can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-Hydroxybenzoic acid: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
4-(Hydroxymethyl)benzoic acid:
The presence of both hydroxyl and hydroxymethyl groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-4-(hydroxymethyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,9-10H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQAZOYFYBTSKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.